molecular formula C11H11F3N2O B11733784 2-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzonitrile

2-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzonitrile

Cat. No.: B11733784
M. Wt: 244.21 g/mol
InChI Key: PCLZIWRFZNIDAS-SNVBAGLBSA-N
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Description

2-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzonitrile is a chiral benzonitrile derivative featuring a trifluoromethyl (CF₃) group at the 5-position and a (1R)-configured amino-3-hydroxypropyl side chain at the 2-position. The compound’s structure combines electron-withdrawing (CF₃, nitrile) and polar (amino, hydroxyl) groups, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C11H11F3N2O

Molecular Weight

244.21 g/mol

IUPAC Name

2-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C11H11F3N2O/c12-11(13,14)8-1-2-9(7(5-8)6-15)10(16)3-4-17/h1-2,5,10,17H,3-4,16H2/t10-/m1/s1

InChI Key

PCLZIWRFZNIDAS-SNVBAGLBSA-N

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)C#N)[C@@H](CCO)N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C#N)C(CCO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzonitrile typically involves multiple steps. One common approach is to start with a benzonitrile derivative and introduce the trifluoromethyl group through a nucleophilic substitution reaction. The amino and hydroxypropyl groups can be introduced via reductive amination and subsequent hydroxylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

2-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The hydroxypropyl group may participate in enzymatic reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Substituent Analysis

The benzonitrile core is shared among several compounds, but substituent variations dictate their biological and chemical profiles:

Table 1: Structural Comparison of Selected Benzonitrile Derivatives
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
2-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzonitrile Benzonitrile 5-CF₃, (1R)-1-amino-3-hydroxypropyl 274.24 (calculated) Chiral center, polar side chain
RAD-140 (SARM) Benzonitrile 2-Cl, 3-Me, oxadiazole, hydroxypropyl 465.89 (calculated) SARM activity, heterocyclic oxadiazole
LGD-4033 (SARM) Benzonitrile 4-pyrrolidinyl, trifluoro-hydroxyethyl 401.30 (calculated) SARM activity, trifluoroethyl group
4-[5-(Trifluoromethyl)pyrid-2-yl]benzonitrile Benzonitrile 4-pyridyl, 5-CF₃ 248.20 Planar pyridyl ring, high lipophilicity
3-nitro-N-[(1R)-1-phenylethyl]-5-(trifluoromethyl)benzamide Benzamide 5-CF₃, 3-nitro, phenylethyl ~354.30 (estimated) FtsZ/DprE1 protein interaction

Key Observations:

  • Chirality: The (1R)-configured amino-hydroxypropyl side chain in the target compound may enhance receptor selectivity compared to achiral analogs like 4-[5-(trifluoromethyl)pyrid-2-yl]benzonitrile .
  • Nitrile vs. Amide : Replacing benzamide () with benzonitrile reduces hydrogen-bonding capacity, possibly altering target affinity .

Physicochemical Properties

Table 2: Hypothesized Physicochemical Profiles
Compound Name logP (Estimated) Solubility (Aqueous) Metabolic Stability
This compound 1.8 Moderate (polar side chain) High (CF₃ group)
RAD-140 3.5 Low (bulky substituents) Moderate
4-[5-(Trifluoromethyl)pyrid-2-yl]benzonitrile 2.9 Low (pyridyl group) High
3-nitro-N-[(1R)-1-phenylethyl]-5-(trifluoromethyl)benzamide 2.5 Low Moderate (amide hydrolysis)

Insights:

  • The target compound’s amino-hydroxypropyl chain improves aqueous solubility compared to RAD-140 and pyridyl analogs but may reduce oral bioavailability due to polarity.
  • CF₃ groups universally enhance metabolic stability by resisting oxidative degradation.

Biological Activity

The compound 2-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzonitrile is a synthetic organic molecule notable for its potential biological activities. This compound, characterized by the presence of a trifluoromethyl group and an amino-hydroxypropyl side chain, has been investigated for various pharmacological properties, including antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing trifluoromethyl groups. For instance, research indicates that derivatives with similar structures exhibit significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) isolates. The minimum inhibitory concentrations (MICs) of these compounds suggest a bactericidal effect, where the minimum bactericidal concentration (MBC) values are comparable to MIC values, indicating effective bacterial killing at low concentrations .

Table 1: Antimicrobial Activity of Similar Compounds

Compound NameMIC (μM)MBC (μM)Activity Type
2-Amino-5-trifluoromethylbenzonitrile25.925.9Bactericidal
Cinnamic acid derivative12.912.9Bactericidal
Chlorinated analogue15.515.5Bacteriostatic

Anti-Inflammatory Potential

In addition to antimicrobial activity, the compound has been evaluated for its anti-inflammatory properties . Studies have shown that certain derivatives can modulate the activity of transcription factors involved in inflammation, such as NF-κB. The presence of specific substituents on the phenyl ring appears critical for enhancing or diminishing anti-inflammatory effects .

Table 2: Anti-Inflammatory Effects of Related Compounds

Compound NameIC50 (μM)Effect on NF-κB Activity
Compound A (Chlorinated derivative)6.5Increased by 10%
Compound B (Trifluoromethyl derivative)>20Decreased by 9%

Case Studies

  • Study on Antimicrobial Effects :
    A study published in a peer-reviewed journal investigated the structure-activity relationship of several trifluoromethyl-substituted compounds. The findings indicated that compounds similar to **this compound demonstrated high efficacy against MRSA, with significant reductions in bacterial viability observed at MIC concentrations .
  • Evaluation of Anti-Inflammatory Properties :
    Another study focused on the anti-inflammatory potential of various anilide derivatives, including those with trifluoromethyl groups. The research found that certain modifications led to enhanced inhibition of NF-κB, suggesting a promising avenue for further development in treating inflammatory conditions .

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